molecular formula C13H15N3O2S B262409 Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B262409
M. Wt: 277.34 g/mol
InChI Key: PGLZVNADWNBGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate, also known as EATC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. EATC is a thiazole derivative that has a unique chemical structure, which makes it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and the inhibition of COX-2 can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate can inhibit the growth of various tumor cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is its ease of synthesis, which makes it a readily available compound for laboratory experiments. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research and development of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate. One potential avenue is the synthesis of novel derivatives of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate that have improved solubility and bioactivity. Another direction is the investigation of the mechanism of action of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate, which could lead to the development of more targeted and effective therapies. Additionally, the use of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate as a building block for the synthesis of novel materials and polymers could lead to the development of new technologies and applications.

Synthesis Methods

The synthesis of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 4-aminoacetophenone with ethyl acetoacetate in the presence of ammonium thiocyanate and glacial acetic acid. The resulting product is then subjected to cyclization with phosphorus pentoxide to yield Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate. The synthesis of Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate is a straightforward process that can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has shown promising results as an anti-tumor and anti-inflammatory agent. It has also been shown to have antibacterial and antifungal properties. In material science, Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate has been used as a building block for the synthesis of novel polymers and materials.

properties

Product Name

Ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 3-(4-aminophenyl)-2-imino-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-3-18-12(17)11-8(2)16(13(15)19-11)10-6-4-9(14)5-7-10/h4-7,15H,3,14H2,1-2H3

InChI Key

PGLZVNADWNBGSC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=N)S1)C2=CC=C(C=C2)N)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=N)S1)C2=CC=C(C=C2)N)C

Origin of Product

United States

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